(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with 6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction parameters, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is being investigated for its potential therapeutic effects. It has been explored as a treatment for various conditions, including cancer and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or conductivity. Its versatility makes it valuable in the production of advanced materials for electronics and other high-tech applications .
Mechanism of Action
The mechanism of action of (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and triggering a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions and in various inorganic syntheses.
Uniqueness
What sets (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in different fields .
Properties
Molecular Formula |
C22H15N5O2S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H15N5O2S/c1-14-20(28)23-22-27(24-14)21(29)18(30-22)12-16-13-26(17-10-6-3-7-11-17)25-19(16)15-8-4-2-5-9-15/h2-13H,1H3/b18-12- |
InChI Key |
GQBHSKJLBZIKAC-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=NC1=O |
Origin of Product |
United States |
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